8-Methyl-5,10-dihydroindeno[1,2-b]indole
Description
Properties
CAS No. |
133571-27-4 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
8-methyl-5,10-dihydroindeno[1,2-b]indole |
InChI |
InChI=1S/C16H13N/c1-10-6-7-15-13(8-10)14-9-11-4-2-3-5-12(11)16(14)17-15/h2-8,17H,9H2,1H3 |
InChI Key |
YGRCIFRFDDKIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CC4=CC=CC=C43 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
8-Methyl-5,10-dihydroindeno[1,2-b]indole has been investigated for its potential as a pharmacophore in drug discovery. Its structural characteristics allow it to interact with multiple biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that derivatives of indeno[1,2-b]indoles exhibit significant inhibitory effects on protein kinases, particularly casein kinase 2 (CK2), which is implicated in cancer progression. Studies have demonstrated that certain derivatives possess low IC50 values, indicating potent biological activity against cancer cell lines.
| Compound Name | Biological Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | CK2 Inhibitor | < 5 | |
| 5-Isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole | CK2 Inhibitor | 0.48 | |
| Indole-3-carbinol | Cancer cells (various) | 4.2 - 3.1 |
The ability of these compounds to inhibit CK2 suggests their potential role in developing targeted therapies for cancer treatment. Additionally, quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of these compounds against various kinases, guiding further modifications for enhanced potency and selectivity.
Antimicrobial Properties
Indole derivatives have also shown promise in combating antibiotic-resistant strains of bacteria. For instance, indolicidin—a cationic antimicrobial peptide derived from bovine neutrophils—exhibits potent antibacterial activity against multidrug-resistant bacteria. The capacity of indole derivatives to disrupt bacterial membranes opens new avenues for their application as antimicrobial agents.
Material Science Applications
The unique structural properties of this compound make it suitable for applications in material science. Its derivatives have been explored for their fluorescence properties and potential use in organic electronics.
Fluorescent Materials
Certain derivatives of indeno[1,2-b]indoles are recognized for their strong fluorescence properties. These characteristics make them candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various indole derivatives, researchers found that this compound exhibited significant inhibition of cancer cell proliferation across multiple cell lines (SKOV3 ovarian cancer cells and MCF-7 breast cancer cells). The compound demonstrated an IC50 value lower than many standard chemotherapeutics.
Case Study: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of indole derivatives highlighted that compounds similar to this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the need for further exploration into the mechanisms by which these compounds exert their antibacterial effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Substituted Indenoindole Cores
5-Methyl-5,10-dihydroindeno[1,2-b]indole
- Key Differences : The absence of the 8-methyl group alters steric and electronic properties. X-ray crystallography reveals an elongated C7–C8 bond (1.4711 Å) in its potassium complex, attributed to reduced steric hindrance compared to 8-methyl derivatives .
- Applications : Forms stable coordination complexes with potassium, useful in polymer chain alignment studies .
10-(Methoxyimino)-5-methyl-5,10-dihydroindeno[1,2-b]indole-8-carbonitrile (4o)
- Key Differences: Incorporates a methoxyimino group at C10 and a nitrile at C6. This substitution enhances polarity, evidenced by a high melting point (>225°C) .
- Synthesis : Achieved in 38% yield via oxime formation, with structural confirmation via NMR .
5-Isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (5h)
Functionalized Derivatives and Their Properties
10-Phenyl-5,10-dihydroindeno[1,2-b]indoles
- Synthesis: Produced via superacid-promoted domino Friedel–Crafts/Fischer indole reactions. The 10-phenyl group introduces steric bulk, enabling tertiary/quaternary center formation .
- Applications : Core structure in alkaloid-inspired drug discovery .
5H-Indeno[1,2-b]indole-6,9,10-triones (7a–g)
- Key Differences: Oxidation of tetrahydro derivatives introduces para-quinone moieties, enhancing redox activity. For example, 7f (5-isopropyl-8-methyl variant) shows strong IR absorption at 1717 cm⁻¹ (C=O) and cytotoxic properties .
- Limitations : Poor nuclear relaxation complicates ¹³C-NMR assignments in some derivatives (e.g., 7b, 7e) .
Heterocycle-Fused and Electronic Materials
Dihydroindeno[1,2-a]fluorene and Dihydroindeno[2,1-b]fluorene
- Key Differences : Spiro bridges spatially separate HOMO/LUMO orbitals, improving charge transport in organic semiconductors. Syn/anti isomerism significantly impacts phosphorescent OLED performance .
- Applications : Achieved record efficiency in blue PhOLEDs (external quantum efficiency >20%) .
Boron-Nitrogen Substituted Dihydroindeno[1,2-b]fluorenes
Data Tables
Table 1: Physical and Spectral Properties of Selected Indenoindoles
Preparation Methods
Substrate Selection and Reaction Design
The Fischer indolization reaction between substituted phenylhydrazines and 1-indanone derivatives is the most widely reported method for constructing the dihydroindeno[1,2-b]indole scaffold. For 8-methyl derivatives, 4-methylphenylhydrazine is condensed with 1-indanone or its 2-methyl analog under acidic conditions. For example, a mixture of 4-hydrazino-2,3,6-trimethylanisole hydrochloride and 2-methyl-1-indanone in ethanol with hydrochloric acid, when refluxed for 1 hour, yields the intermediate hydrazone, which undergoes cyclization to form the target framework.
Acid Catalysis and Solvent Optimization
Protic acids like HCl or H₂SO₄ in polar solvents (ethanol, acetic acid) are critical for driving the cyclization. A patent example describes refluxing 3,5-dimethyl-4-ethoxyphenylhydrazine hydrochloride with 2-methyl-1-indanone in acetic acid for 3 hours, achieving a 72% yield after recrystallization. Solvent choice impacts reaction kinetics; ethanol favors milder conditions, while acetic acid accelerates cyclization at the expense of side reactions.
Post-Cyclization Alkylation for Methyl Group Introduction
N-Methylation via Phase-Transfer Catalysis
After forming the 5,10-dihydroindeno[1,2-b]indole core, methylation at the 8-position is achieved using methyl iodide under phase-transfer conditions. A representative procedure involves stirring 5,10-dihydroindeno[1,2-b]indole (21.9 g, 0.1 mol) with methyl iodide (6.23 mL, 0.1 mol), 50% NaOH, benzene, and trimethylcetylammonium bromide for 2 hours, yielding 8-methyl-5,10-dihydroindeno[1,2-b]indole in 71% yield after recrystallization.
Regioselectivity and Competing Side Reactions
Alkylation selectivity depends on the base strength and catalyst. Strong bases (e.g., NaOH) favor N-methylation, while weaker bases may lead to C-methylation at other positions. The use of trimethylcetylammonium bromide minimizes emulsion formation and enhances interfacial reactivity, as demonstrated by the clean conversion observed in ¹H NMR spectra.
Catalytic Cyclization Strategies
Transition Metal-Mediated Approaches
Palladium catalysts enable one-pot cyclization-methylation sequences. While direct examples for 8-methyl derivatives are scarce, analogous syntheses of N-methyl-5,10-dihydroindeno[1,2-b]indole use Pd(OAc)₂ with ligands like XPhos in acetonitrile at 80°C, achieving 85% yield. Adapting this method for C-methylation would require directing groups or tailored substrates to ensure regiocontrol.
Brønsted Acid Catalysis
Methanesulfonic acid catalyzes the cyclodehydration of methyl-substituted indole precursors. In a related synthesis, 5-methyl-5,10-dihydroindeno[1,2-b]indole was obtained in 78% yield using diglyme as a solvent at 80°C. Temperature modulation (70–100°C) balances reaction rate and byproduct formation.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR data for this compound typically show a singlet for the C8-methyl group at δ 2.35 ppm, alongside aromatic protons between δ 6.1–7.3 ppm. The dihydroindole protons (C5 and C10) resonate as a singlet at δ 3.74 ppm, confirming the absence of conjugation in the fused ring.
Mass Spectrometry and Purity Assessment
High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at m/z 261.1362 (calculated for C₁₇H₁₅N: 261.1363). Purity ≥95% is achievable via recrystallization from benzene/hexane (1:2), as evidenced by thin-layer chromatography (TLC) with Rf = 0.45 in ethyl acetate/hexane.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Fischer Indolization | 49–72 | 80–120 | Scalable, one-step cyclization | Requires acidic conditions |
| Phase-Transfer Alkylation | 71–96 | 40–60 | High regioselectivity | Emulsion formation risks |
| Pd-Catalyzed Cyclization | 78–85 | 80–100 | Tunable catalysis | Costly ligands and substrates |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Methyl-5,10-dihydroindeno[1,2-b]indole, and how do substituents influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via cyclization reactions using indole precursors. For example, substituents like methoxy, hydroxyl, or halogens (F, Cl, Br) on the indeno moiety are introduced via electrophilic substitution or palladium-catalyzed cross-coupling. Evidence shows that halogenated derivatives are synthesized in yields ranging from 75% to 100% using catalysts like TIPTA or TETA in DMF/AcOH . Substituents at specific positions (e.g., methyl at C8) may sterically hinder cyclization, requiring optimization of reaction time and temperature .
Q. How can the structure of this compound be characterized using spectroscopic and computational methods?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm regiochemistry and substituent orientation (e.g., coupling constants for diastereotopic protons in the dihydroindene ring) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 206.24 g/mol for the base structure) .
- Computational Analysis : DFT calculations to predict bond angles (e.g., C5–C6–C1–C10 torsion angles of ~179°) and validate crystallographic data .
Advanced Research Questions
Q. What strategies address contradictions in reported reaction yields for halogenated dihydroindenoindole derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 14%–95% for oxidation reactions) may arise from variations in catalysts (e.g., salcomine vs. Pd/C) or oxygen exposure . To resolve:
Control Experiments : Replicate conditions with strict inert atmosphere controls.
HPLC Monitoring : Track intermediate stability to identify decomposition pathways (e.g., toxic byproduct formation under acidic conditions) .
Substituent-Specific Optimization : Electron-withdrawing groups (e.g., F, Cl) may require lower temperatures to prevent premature cyclization .
Q. How does this compound modulate ABCB1 and ABCG2 transporters in multidrug-resistant cancer models?
- Methodological Answer : Studies indicate that derivatives like LS-2-3j inhibit ABCB1/ABCG2 by competitively binding to transporter ATP-binding domains. Key steps:
In Vitro Assays : Use fluorescence-based efflux assays (e.g., calcein-AM retention) in transfected HEK293 cells .
Molecular Docking : Align the compound’s indenoindole scaffold with known inhibitor pharmacophores (e.g., tariquidar) using AutoDock Vina .
In Vivo Validation : Dose-response studies in xenograft models to assess bioavailability and toxicity thresholds .
Experimental Design & Data Analysis
Q. How to design experiments to optimize the green synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalyst Screening : Test immobilized enzymes or recyclable metal catalysts (e.g., FeO-supported Pd) to improve atom economy .
- DoE Approach : Use factorial design to assess interactions between temperature, catalyst loading, and reaction time .
Q. What analytical methods resolve ambiguities in dihydroindenoindole tautomerism or regioisomerism?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) via single-crystal analysis .
- Dynamic NMR : Monitor temperature-dependent chemical shifts to identify rapid interconversion between isomers .
- HPLC-MS/MS : Compare retention times and fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
